N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide is a useful research compound. Its molecular formula is C21H22ClN3O5S and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Below are summaries from research on related compounds or fields that might indirectly inform the potential applications of the specific compound , highlighting the diverse implications of chemical research in medicine and pharmacology:
Zaleplon's Pharmacological Profile :Zaleplon, a non-benzodiazepine hypnotic agent, demonstrates the intricate balance between therapeutic efficacy and safety in the treatment of insomnia. Its action, mediated through benzodiazepine receptors, showcases the potential of targeted therapies in sleep disorders while minimizing side effects associated with traditional benzodiazepines (Heydorn, 2000).
Lorazepam's Therapeutic Efficacy :The review of lorazepam, a benzodiazepine with anxiolytic, sedative, and hypnotic properties, contributes to understanding the pharmacokinetics and pharmacodynamics underlying benzodiazepine therapy. Such insights are crucial for developing safer anxiolytics and sedatives with fewer side effects (Ameer & Greenblatt, 1981).
N-Acetylcysteine's Role in Psychiatry :The exploration of N-acetylcysteine (NAC) in psychiatric disorders opens avenues for alternative treatments beyond traditional pharmacology. NAC's mechanisms, including modulation of glutamatergic, neurotrophic, and inflammatory pathways, offer a glimpse into the complexity of psychiatric conditions and the potential for innovative therapeutic strategies (Dean, Giorlando, & Berk, 2011).
Tiapride in Geriatric Agitation :Research on tiapride, a selective dopamine D2-receptor antagonist, highlights the importance of tailoring psychiatric treatments to the elderly. The drug's efficacy in managing agitation and aggressiveness with a favorable safety profile underscores the need for age-specific therapies in psychiatry (Steele, Faulds, & Sorkin, 1993).
Mechanism of Action
Target of Action
Similar compounds have been known to target dna gyrase, a type ii topoisomerase, which is essential for bacterial dna replication .
Mode of Action
It is suggested that similar compounds may bind to dna gyrase, inhibiting its activity and thereby preventing bacterial dna replication .
Biochemical Pathways
By inhibiting dna gyrase, similar compounds can disrupt bacterial dna replication, leading to cell death .
Result of Action
Similar compounds have been shown to have antibacterial effects by inhibiting dna gyrase and disrupting bacterial dna replication .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-15(26)24-10-12-25(13-11-24)21(28)20(31(29,30)18-8-3-2-4-9-18)23-19(27)16-6-5-7-17(22)14-16/h2-9,14,20H,10-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDMGLBNZAQVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.